1-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride
CAS No.: 1211512-12-7
Cat. No.: VC2699721
Molecular Formula: C13H19Cl2F3N2
Molecular Weight: 331.2 g/mol
* For research use only. Not for human or veterinary use.
![1-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride - 1211512-12-7](/images/structure/VC2699721.png)
Specification
CAS No. | 1211512-12-7 |
---|---|
Molecular Formula | C13H19Cl2F3N2 |
Molecular Weight | 331.2 g/mol |
IUPAC Name | 1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine;dihydrochloride |
Standard InChI | InChI=1S/C13H17F3N2.2ClH/c14-13(15,16)11-3-1-2-10(8-11)9-18-6-4-12(17)5-7-18;;/h1-3,8,12H,4-7,9,17H2;2*1H |
Standard InChI Key | QXHKDOKJYVIVDX-UHFFFAOYSA-N |
SMILES | C1CN(CCC1N)CC2=CC(=CC=C2)C(F)(F)F.Cl.Cl |
Canonical SMILES | C1CN(CCC1N)CC2=CC(=CC=C2)C(F)(F)F.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
1-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride is a chemical compound belonging to the piperidine family. This section details its primary identifiers and structural information essential for proper classification and research applications.
Table 1: Basic Chemical Identifiers
Property | Value |
---|---|
CAS Number | 1211512-12-7 |
Molecular Formula | C13H19Cl2F3N2 |
Molecular Weight | 331.2045696 g/mol |
IUPAC Name | 1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine dihydrochloride |
The compound's CAS number (1211512-12-7) serves as its unique identifier in chemical databases and research literature . The molecular formula (C13H19Cl2F3N2) indicates its elemental composition, consisting of carbon, hydrogen, nitrogen, fluorine, and chlorine atoms in specific proportions . This information is fundamental for researchers seeking to work with this compound in various experimental contexts.
Structural Features
The structural configuration of 1-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride comprises several key functional groups that contribute to its chemical behavior and potential biological activities.
The compound features a piperidine ring as its core structure, which is substituted at the 1-position with a 3-(trifluoromethyl)benzyl group and at the 4-position with an amine group. The dihydrochloride form indicates the presence of two hydrochloride molecules, resulting in a salt form of the amine moiety. This salt formation significantly affects the compound's solubility, stability, and pharmacokinetic properties.
The trifluoromethyl group (-CF3) attached to the benzyl moiety is a particularly important structural feature. Trifluoromethyl substituents are known to enhance lipophilicity and metabolic stability of molecules, which are critical factors in drug design and development. These properties potentially contribute to the compound's ability to cross biological membranes and resist enzymatic degradation.
Physical and Chemical Properties
Physical Characteristics
1-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride exhibits distinct physical properties that influence its handling, storage, and application in research settings. While comprehensive empirical data on its physical characteristics remain limited in the available literature, several properties can be inferred from its chemical structure and salt form.
Chemical Reactivity
The chemical reactivity of 1-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride is governed by its functional groups, particularly the piperidine nitrogen, the primary amine, and the trifluoromethyl-substituted aromatic ring.
The piperidine nitrogen (a tertiary amine) can participate in various reactions typical of tertiary amines, including alkylation, acylation, and coordination with metal ions. The primary amine at the 4-position of the piperidine ring can undergo reactions characteristic of primary amines, such as reductive amination, amide formation, and Schiff base formation, making it a versatile site for potential derivatization in synthetic chemistry applications.
The trifluoromethyl group on the benzyl moiety contributes to the electron distribution within the aromatic ring, potentially affecting the reactivity of the ring toward electrophilic aromatic substitution reactions. The presence of this group typically reduces electron density in the aromatic system, making it less reactive toward electrophilic substitution but potentially more reactive toward nucleophilic aromatic substitution under appropriate conditions.
Synthesis and Preparation Methods
Alternative Synthetic Routes
Alternative synthetic routes for 1-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride might involve reductive amination between 4-piperidone and an appropriate amine, followed by N-alkylation with 3-(trifluoromethyl)benzyl halide. Another approach could involve selective reduction of a 4-nitro or 4-cyano substituted N-[3-(trifluoromethyl)benzyl]piperidine precursor.
These synthetic methodologies would typically be optimized for yield, purity, and scalability in research and potential industrial applications. The final conversion to the dihydrochloride salt would likely involve treatment of the free base with hydrochloric acid in an appropriate solvent, followed by isolation and purification of the resulting salt .
Biological Activity and Pharmacological Properties
Receptor Interactions
The structural features of 1-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride suggest potential interactions with various biological receptors, particularly those that recognize amine-containing ligands. The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with activity at neurotransmitter receptors.
The compound's structural components, particularly the basic nitrogen atoms and the lipophilic trifluoromethyl group, suggest potential interactions with:
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Serotonin receptors
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Dopamine receptors
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Adrenergic receptors
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Ion channels
These interactions could be explored using receptor binding assays, functional assays, and computational modeling techniques to characterize the compound's pharmacological profile comprehensively.
Comparative Analysis with Structurally Related Compounds
Structural Analogues
Several compounds share structural similarities with 1-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride, providing valuable context for understanding its potential properties and applications. One notable analogue is 1-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride, which differs primarily in the position and nature of substituents on the benzyl moiety.
Table 2: Comparison of 1-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride with Structurally Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
---|---|---|---|
1-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride | C13H19Cl2F3N2 | 331.21 | Reference compound |
1-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride | C13H18Cl2F4N2 | 349.19 | Additional fluorine atom on the benzyl group at position 3; trifluoromethyl group at position 4 |
1-{4-[4-(7-Phenoxyheptyl)piperidin-1-yl]butyl}-1-[4-(trifluoromethyl)benzyl]guanidine dihydrochloride | Complex structure | Higher | Contains additional phenoxyheptyl and guanidine moieties; trifluoromethyl group at position 4 |
These structural analogues provide valuable insights into potential structure-activity relationships and how minor modifications to the core structure might affect biological activity, physicochemical properties, and therapeutic potential .
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